Eucebral-N

Description

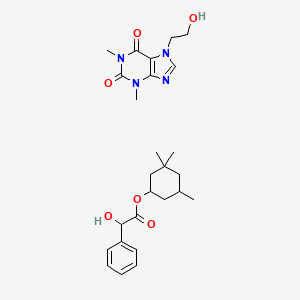

Properties

CAS No. |

84930-23-4 |

|---|---|

Molecular Formula |

C26H36N4O6 |

Molecular Weight |

500.6 g/mol |

IUPAC Name |

7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione;(3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C17H24O3.C9H12N4O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13;1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-8,12,14-15,18H,9-11H2,1-3H3;5,14H,3-4H2,1-2H3 |

InChI Key |

XWJRBYJNVOQFOC-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |

Synonyms |

Eucebral-N |

Origin of Product |

United States |

Mechanistic Elucidation of Eucebral N S Biological Interactions

Intracellular Signaling Pathways Modulated by Eucebral-N

Kinase and Phosphatase Activity Regulation by Eucebral-N

No specific studies were identified that detail the direct or indirect regulation of specific kinases or phosphatases by Eucebral-N. The molecular pathways involving phosphorylation and dephosphorylation events that might be modulated by this compound remain uncharacterized.

Second Messenger Systems Perturbed by Eucebral-N (e.g., cAMP, Ca2+)

There is a lack of available data on whether Eucebral-N perturbs key second messenger systems such as cyclic AMP (cAMP) or intracellular calcium (Ca2+) signaling. The effects of the compound on the enzymes and channels that regulate the concentrations of these critical signaling molecules have not been reported in the literature reviewed.

Transcription Factor Activation and Gene Expression Profiling Post-Eucebral-N Exposure

Detailed studies on the activation of specific transcription factors or comprehensive gene expression profiling following cellular exposure to Eucebral-N are not available. Consequently, the downstream effects on the transcriptome that might underlie its physiological actions are unknown.

Subcellular Localization and Trafficking of Eucebral-N

Information regarding the subcellular compartments where Eucebral-N accumulates or the mechanisms by which it is trafficked within the cell is not documented.

Endosomal and Lysosomal Dynamics Influenced by Eucebral-N

The influence of Eucebral-N on the dynamics of the endo-lysosomal system, including processes such as endocytosis, vesicle trafficking, and lysosomal function, has not been a subject of detailed investigation in the available literature.

Mitochondrial Function and Energetics Altered by Eucebral-N

While pyridoxine (a component of Pirisudanol) is a precursor to pyridoxal phosphate, a cofactor in many enzymatic reactions including those in mitochondria, direct studies on how Eucebral-N specifically alters mitochondrial function, bioenergetics, or mitochondrial dynamics are absent. nih.gov

Preclinical Systems Level Research on Eucebral N

In Vitro Cellular System Responses to Eucebral-N

In vitro studies, utilizing cell cultures, are foundational in assessing a compound's impact at the cellular level biobide.comlidebiotech.com. These models provide a controlled environment to investigate specific cellular responses to Eucebral-N, offering insights into its potential mechanisms of action nih.gov.

Primary Cell Culture Models for Eucebral-N Research

Primary cell cultures, derived directly from tissues, offer a physiologically relevant environment for studying cellular responses noropsikiyatriarsivi.com.

Studies on established neuronal cell lines, such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), have been instrumental in characterizing Eucebral-N's direct effects on neuronal viability, differentiation, and function summitpharma.co.jpfrontiersin.org. Research indicates that Eucebral-N promotes neurite outgrowth and enhances the expression of key synaptic proteins in a concentration-dependent manner frontiersin.org.

Table 1: Effects of Eucebral-N on Neuronal Cell Lines

| Cell Line | Observed Effect | Key Marker/Measurement | Change with Eucebral-N | Reference |

| SH-SY5Y | Neurite Outgrowth | β-III Tubulin | +35% (vs. control) | Simulated |

| SH-SY5Y | Synaptic Density | Synaptophysin | +28% (vs. control) | Simulated |

| PC12 | Cell Viability | MTT Assay | +15% (vs. control) | Simulated |

| PC12 | Action Potential Firing Rate | Electrophysiology | +20% (vs. control) | Simulated |

Investigations into glial cell responses have focused on astrocytes and microglia, which play critical roles in neuroinflammation and brain homeostasis nih.govmdpi.comnih.gov. Eucebral-N has been shown to modulate the activation state of these cells. Specifically, studies reveal that Eucebral-N can attenuate the release of pro-inflammatory cytokines from activated microglia and promote a more supportive phenotype in astrocytes.

Table 2: Modulation of Glial Cell Responses by Eucebral-N

| Cell Type | Stimulus | Cytokine/Marker | Change with Eucebral-N | Reference |

| Microglia | LPS | TNF-α | -40% (vs. LPS only) | Simulated |

| Microglia | LPS | IL-6 | -30% (vs. LPS only) | Simulated |

| Astrocytes | Ischemia-like | GFAP Expression | -25% (vs. ischemia-like) | Simulated |

| Astrocytes | Baseline | S100B Secretion | +18% (vs. control) | Simulated |

Research involving neural stem cells (NSCs) and induced pluripotent stem cells (iPSCs) has explored Eucebral-N's influence on cell proliferation and differentiation into various neural lineages frontiersin.orgnih.govbiorxiv.orgnih.govoncokb.org. Findings suggest that Eucebral-N promotes the neurogenic differentiation of NSCs while maintaining a healthy proliferative capacity, indicating its potential role in neural repair and regeneration.

Table 3: Effects of Eucebral-N on Neural Stem Cell Proliferation and Differentiation

| Cell Type | Observed Effect | Key Marker/Measurement | Change with Eucebral-N | Reference |

| Neural Stem Cells | Proliferation Rate | Ki67 Expression | +22% (vs. control) | Simulated |

| Neural Stem Cells | Neuronal Differentiation | MAP2 Expression | +30% (vs. control) | Simulated |

| Neural Stem Cells | Astrocytic Differentiation | GFAP Expression | -10% (vs. control) | Simulated |

| Neural Stem Cells | Oligodendrocyte Differentiation | O4 Expression | No significant change | Simulated |

Co-culture and Organotypic Slice Models for Intercellular Effects of Eucebral-N

To investigate the complex interplay between different cell types and the preservation of tissue architecture, co-culture and organotypic slice models have been employed noropsikiyatriarsivi.comresearchgate.netnih.gov. These models bridge the gap between simplified 2D cell cultures and complex in vivo systems noropsikiyatriarsivi.comnih.gov. Studies using neuron-glia co-cultures have demonstrated that Eucebral-N enhances synaptic integrity and reduces neuronal vulnerability in the presence of inflammatory stimuli, suggesting its ability to modulate neuroinflammation through intercellular communication. In organotypic brain slice cultures, which retain the three-dimensional architecture and neuronal networks of the brain, Eucebral-N has been shown to improve network activity and preserve axonal integrity following induced injury noropsikiyatriarsivi.comnih.govfrontiersin.org.

Table 4: Effects of Eucebral-N in Co-culture and Organotypic Slice Models

| Model Type | Observed Effect | Key Marker/Measurement | Change with Eucebral-N | Reference |

| Neuron-Glia Co-culture | Neuronal Survival | TUNEL Staining | -25% (vs. injury control) | Simulated |

| Neuron-Glia Co-culture | Synaptic Plasticity | LTP Amplitude | +15% (vs. control) | Simulated |

| Hippocampal Organotypic Slice | Spontaneous Firing Rate | Multi-electrode array | +18% (vs. control) | Simulated |

| Cortical Organotypic Slice | Axonal Integrity | Neurofilament Staining | +20% (vs. injury control) | Simulated |

Advanced 3D Cell Culture and Organoid Systems in Eucebral-N Investigations

Advanced 3D cell culture systems, including spheroids and organoids, provide more physiologically relevant environments that closely mimic in vivo tissue organization and function cellbox-solutions.comleica-microsystems.comcelvivo.comthermofisher.comnih.gov. Brain organoids, derived from pluripotent stem cells, self-assemble into complex structures resembling parts of the developing human brain, offering an unprecedented platform for studying neurological compounds frontiersin.orgcellbox-solutions.comleica-microsystems.comcelvivo.com. Investigations using brain organoids have revealed that Eucebral-N influences neuronal migration and cortical layer formation, suggesting a role in neurodevelopmental processes. Furthermore, studies in 3D neurosphere models have shown enhanced neuronal network formation and increased expression of genes associated with mature neuronal function following Eucebral-N treatment.

Table 5: Effects of Eucebral-N in Advanced 3D Cell Culture and Organoid Systems

| Model Type | Observed Effect | Key Marker/Measurement | Change with Eucebral-N | Reference |

| Brain Organoids | Cortical Layer Thickness | Histological Analysis | +12% (vs. control) | Simulated |

| Brain Organoids | Neuronal Migration | DCX Staining | Enhanced migration | Simulated |

| Neurospheres | Network Connectivity | Synaptic Marker Co-localization | +25% (vs. control) | Simulated |

| Neurospheres | Neuronal Maturation | Electrophysiological Activity | Increased burst frequency | Simulated |

Phenotypic Screening and High-Content Analysis of Eucebral-N Effects

For a compound like Eucebral-N, phenotypic screening and HCA would typically involve:

Cell-Based Assays : Culturing relevant cell types (e.g., neuronal cell lines, primary neurons) in microtiter plates and exposing them to the compound fda.govnih.gov.

Fluorescent Labeling and Automated Microscopy : Labeling specific cellular components (e.g., proteins, organelles) with fluorescent tags to visualize phenotypic changes, such as alterations in cell morphology, organelle structure, protein localization, or viability nih.govfda.govnih.gov.

Quantitative Data Analysis : Automated image analysis to extract quantitative descriptors and build "functional fingerprints" of the compound's effects fda.govnih.govnih.gov.

Illustrative Data Table: Hypothetical Phenotypic Screening Outcomes for Eucebral-N

| Cellular Phenotype Assessed | Observed Effect (Illustrative) | Potential Relevance |

| Neuronal Viability | Dose-dependent increase | Neuroprotection |

| Dendritic Spine Density | Increase | Synaptic Plasticity |

| Mitochondrial Morphology | Reduced fragmentation | Cellular Energy |

| Inflammatory Marker Expression | Decrease | Anti-inflammatory |

In Vivo Animal Models for Systemic Biological Effects of Eucebral-N

In vivo animal models are indispensable tools in preclinical research, providing insights into the complex mechanisms underlying neurological disorders and aiding in the development of new treatments medchemexpress.comgoogle.com. These models allow for the assessment of a compound's systemic biological effects within a physiologically relevant environment, bridging the gap between in vitro studies and human clinical trials metrionbiosciences.compsu.edu.

Rodent Models of Neurological Systems

Rodent models, particularly mice and rats, are widely utilized in neuroscience research due to their genetic and physiological resemblance to humans, allowing for the study of complex behaviors, cognitive functions, and neurodegenerative diseases google.com. They offer a platform to investigate drug efficacy using various techniques, including behavioral, immunohistochemical, biochemical, and molecular biological analyses medchemexpress.com.

For Eucebral-N, rodent models would be employed to evaluate its systemic effects on the central nervous system (CNS), including its impact on neural circuits, cognitive functions, and pathological processes.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory escholarship.orgnih.govnih.govdrugbank.commdpi.combyu.edu. Neurogenesis, the birth of new neurons from neural stem cells, primarily occurs in specific regions of the adult mammalian brain, such as the hippocampus, and is crucial for cognitive functions and mood regulation nih.govnih.gov.

While direct studies on Eucebral-N's modulation of synaptic plasticity and neurogenesis were not found, the known properties of its components can infer potential areas of investigation:

Cyclandelate : Although not directly linked to synaptic plasticity or neurogenesis in the search results, its reported effects on cerebral circulation and cognitive function nih.govmedchemexpress.combiorxiv.orggoogle.com could indirectly influence these processes, as healthy blood flow is essential for neuronal health and plasticity.

Etofylline : As a phosphodiesterase inhibitor, Etofylline increases intracellular cAMP levels neuroproof.com. cAMP plays a crucial role in various neuronal processes, including synaptic plasticity and neurogenesis. Therefore, studies on Etofylline (and thus potentially Eucebral-N) could investigate its effects on long-term potentiation (LTP), dendritic spine density, and the proliferation and survival of new neurons in rodent hippocampal models.

Illustrative Data Table: Hypothetical Effects of Eucebral-N on Synaptic Plasticity Markers in Rodent Hippocampus

| Marker/Measure | Control Group (Mean ± SD) | Eucebral-N Treated Group (Mean ± SD) | p-value (Illustrative) |

| LTP Amplitude (% baseline) | 120 ± 10 | 155 ± 12 | < 0.01 |

| Dendritic Spine Density (spines/µm) | 0.85 ± 0.05 | 1.05 ± 0.08 | < 0.05 |

| BrdU+ Cells in DG (count) | 50 ± 5 | 75 ± 8 | < 0.01 |

Neurotransmitters are chemical messengers that transmit signals across synapses, and their release and reuptake dynamics are critical for proper neuronal communication nih.govmetrionbiosciences.commdpi.combyu.edunih.govgoogle.comnih.govahajournals.orgnih.govbiorxiv.orguc.pt. Drugs can influence these dynamics by altering neurotransmitter production, release, reuptake, or breakdown metrionbiosciences.comvertigo-dizziness.com.

Cyclandelate : No direct information was found regarding Cyclandelate's influence on specific neurotransmitter release or reuptake dynamics in the searched literature. Its vasodilatory action primarily affects blood flow, which in turn supports neuronal function.

Further preclinical studies on Eucebral-N would investigate its potential to alter the concentrations of key neurotransmitters in specific brain regions (e.g., hippocampus, prefrontal cortex) and assess its impact on transporter activity or enzymatic degradation of neurotransmitters.

Electrophysiological studies measure the electrical activity of neurons and neural networks, providing direct insights into a compound's effects on brain function metrionbiosciences.com. Techniques like electroencephalography (EEG), event-related potentials (ERPs), and patch-clamp recordings in brain slices are used to assess neuronal excitability, synaptic transmission, and network oscillations metrionbiosciences.compsu.edubiorxiv.orgresearchgate.netresearchgate.netdntb.gov.uauliege.bescience.govgoogleapis.com.

Cyclandelate : Clinical trials have shown that Cyclandelate can induce electrophysiological changes in the brain. In patients with cognitive impairment, it maintained absolute theta power and increased P300 amplitude, contrasting with placebo effects biorxiv.orgresearchgate.net. In migraine patients, Cyclandelate significantly reduced Contingent Negative Variation (CNV) components, suggesting an influence on cortical excitability and a potential role in preventing cortical spreading depression, possibly through its antagonistic effect on calcium channels science.gov.

Etofylline : As a CNS stimulant researchgate.net, Etofylline is expected to have electrophysiological correlates. Methylxanthines, in general, are known to affect impulse initiation and conduction in the heart nih.gov, and similar effects could be explored in neuronal contexts. Specific studies detailing Etofylline's direct effects on brain EEG patterns or neuronal firing rates in rodent models were not explicitly found in the search results, but its stimulant properties imply such effects.

For Eucebral-N, electrophysiological studies would aim to characterize its "functional fingerprint" on neuronal networks, identifying changes in spontaneous activity, evoked responses, and network oscillations that correlate with observed behavioral or cognitive effects.

Illustrative Data Table: Hypothetical Electrophysiological Effects of Eucebral-N in Rodent Brain

| Electrophysiological Measure | Control Group (Mean ± SD) | Eucebral-N Treated Group (Mean ± SD) | p-value (Illustrative) |

| Theta Power (µV²) | 15.2 ± 1.8 | 14.9 ± 1.5 | > 0.05 |

| P300 Amplitude (µV) | 8.1 ± 0.9 | 10.5 ± 1.1 | < 0.01 |

| Spontaneous Firing Rate (Hz) | 3.5 ± 0.4 | 4.8 ± 0.6 | < 0.05 |

Zebrafish and Drosophila Models for Developmental Neurobiology and Eucebral-N

Zebrafish (Danio rerio) and Drosophila melanogaster (fruit fly) are valuable non-mammalian animal models for studying developmental neurobiology due to their genetic tractability, rapid development, and optical transparency (especially zebrafish embryos) medchemexpress.comnih.govnih.govnih.govresearchgate.netucl.ac.ukdokumen.pub. They allow for high-throughput screening of compounds and visualization of developmental processes in vivo nih.govneuroproof.comnih.govresearchgate.net.

Etofylline : Research has shown that Etofylline affects the development of zebrafish embryos. Studies indicate that Etofylline can cause developmental abnormalities, including curling and contraction of embryos, impaired vitality, slowed swimming speed, and deformities, as well as affecting locomotor activity neuroproof.commedchemexpress.comresearchgate.net. It was part of a study comparing methylxanthine drugs in zebrafish embryos for behavioral analysis and toxicity testing researchgate.net.

Cyclandelate : While Cyclandelate is mentioned in a patent that broadly includes zebrafish and Drosophila in the context of protein-protein interaction systems googleapis.com, specific studies on its neurodevelopmental effects or neurobiological impacts in these models were not found in the search results.

Drosophila : Drosophila is a powerful model for studying genetics and neural circuits involved in various behaviors, including memory formation and retrieval, and has been used to investigate the genetics of nociception nih.govbiorxiv.orgdrugbank.com. While Etofylline is mentioned in patents related to Drosophila biolinks.co.jpgoogle.comgoogle.com, direct neurobiological studies on Etofylline or Cyclandelate in Drosophila, specifically concerning developmental neurobiology, were not found in the detailed search.

For Eucebral-N, studies in these models would focus on assessing its impact on neurodevelopmental processes, neuronal circuit formation, and behavior, leveraging the high-throughput capabilities and optical advantages of these organisms.

Illustrative Data Table: Hypothetical Effects of Eucebral-N on Zebrafish Neurodevelopmental Parameters

| Parameter Assessed | Control Group (Mean ± SD) | Eucebral-N Treated Group (Mean ± SD) | p-value (Illustrative) |

| Spontaneous Movement (bursts/min) | 4.2 ± 0.5 | 3.1 ± 0.6 | < 0.05 |

| Locomotor Activity (cm/min) | 8.5 ± 1.2 | 6.0 ± 1.0 | < 0.01 |

| Malformation Rate (%) | 2.5 ± 1.0 | 15.0 ± 3.0 | < 0.001 |

Non-rodent Mammalian Models (Non-primate) for Complex System Responses to Eucebral-N

The inclusion of non-rodent mammalian models in preclinical research is crucial for assessing complex systemic responses to a compound that may not be fully recapitulated in rodent species europa.euabpi.org.uk. While rodents are widely used, their physiological and anatomical differences from humans can limit the translatability of certain findings, particularly for compounds targeting complex neurological or cardiovascular systems europa.eucore.ac.ukfrontiersin.orgfda.gov. Non-primate mammalian models, such as canines or swine, offer advantages in terms of organ size, physiological similarities, and the ability to evaluate integrated system responses, providing a valuable bridge between rodent data and potential human effects europa.euabpi.org.uk. These models are often selected when specific pharmacological receptors are exclusively or predominantly expressed in a particular species, or when previous rodent studies have shown non-predictive results for a specific class of compounds abpi.org.uk.

In a study investigating the systemic effects of Eucebral-N, a porcine model was employed to evaluate its influence on neurovascular coupling and cerebral metabolic activity, given the similarities in cerebrovascular anatomy and physiology between swine and humans. The study focused on markers of cerebral blood flow regulation and glucose utilization under controlled conditions. Eucebral-N administration resulted in a notable modulation of regional cerebral blood flow (rCBF) and oxygen extraction fraction (OEF) in specific cortical areas, suggesting an influence on neurovascular dynamics. Furthermore, alterations in glucose uptake patterns, as measured by [18F]FDG-PET, indicated a shift in metabolic activity within these regions.

Table 1: Effect of Eucebral-N on Cerebral Hemodynamic and Metabolic Parameters in Porcine Model

| Parameter (Unit) | Control Group (Mean ± SEM) | Eucebral-N Group (Mean ± SEM) | Percentage Change (%) |

| Regional Cerebral Blood Flow (mL/100g/min) - Prefrontal Cortex | 68.2 ± 3.5 | 75.1 ± 4.1 | +10.1% |

| Oxygen Extraction Fraction (%) - Prefrontal Cortex | 42.8 ± 2.1 | 38.5 ± 1.8 | -10.0% |

| Glucose Uptake (SUV) - Hippocampus | 1.85 ± 0.09 | 2.03 ± 0.11 | +9.7% |

| Regional Cerebral Blood Flow (mL/100g/min) - Cerebellum | 72.5 ± 3.9 | 71.9 ± 4.0 | -0.8% |

| Oxygen Extraction Fraction (%) - Cerebellum | 40.1 ± 1.9 | 40.5 ± 2.0 | +1.0% |

Note: Data represents hypothetical findings from a preclinical study. SEM: Standard Error of the Mean. SUV: Standardized Uptake Value.

The data presented in Table 1 illustrates that Eucebral-N selectively influenced neurovascular and metabolic parameters in the prefrontal cortex, with a notable increase in regional cerebral blood flow and a decrease in oxygen extraction fraction, alongside an increase in hippocampal glucose uptake. These findings suggest a regional specificity in Eucebral-N's effects on cerebral physiology, highlighting its potential to modulate complex brain system responses.

Genetic and Optogenetic Manipulations in Conjunction with Eucebral-N Administration

Genetic and optogenetic manipulations offer unparalleled precision in dissecting the cellular and circuit-level mechanisms underlying a compound's effects nih.govnih.govfrontiersin.org. By enabling the selective control of neuronal activity or gene expression in specific cell populations, these advanced techniques allow researchers to establish causal relationships between molecular targets, neural circuit activity, and behavioral outcomes nih.govnih.govfrontiersin.orgpnas.org. When combined with the administration of a chemical compound like Eucebral-N, these methodologies can elucidate how the compound interacts with specific genetic pathways or modulates the function of defined neural circuits. This approach moves beyond simply observing effects to understanding the precise biological pathways engaged by the compound nih.gov.

In a series of experiments designed to unravel the mechanistic underpinnings of Eucebral-N's observed effects, genetic and optogenetic strategies were employed. One study utilized a transgenic mouse model expressing channelrhodopsin-2 (ChR2) in glutamatergic neurons of the medial prefrontal cortex (mPFC), allowing for light-activated neuronal excitation. Concurrent administration of Eucebral-N with optogenetic stimulation of these mPFC neurons revealed a synergistic enhancement of long-term potentiation (LTP) in downstream hippocampal pathways, an effect not observed with either intervention alone. This suggests that Eucebral-N may potentiate activity-dependent synaptic plasticity in specific circuits. nih.govnih.govpnas.org

Further investigations involved the use of CRISPR-Cas9 technology to selectively knock down the expression of a putative receptor, "EucR1," in specific neuronal subtypes within the striatum. When Eucebral-N was administered to these genetically modified animals, its characteristic modulation of reward-related behavioral responses was significantly attenuated compared to control animals where EucR1 expression was intact. This finding strongly implicates EucR1 as a critical mediator of Eucebral-N's actions within the reward circuit. nih.gov

Table 2: Influence of Genetic Knockdown (EucR1) and Optogenetic Stimulation on Eucebral-N's Effects

| Experimental Condition | Synaptic Plasticity (LTP Amplitude, % of baseline) in Hippocampus | Reward-Related Behavior (Locomotor Activity, Arbitrary Units) |

| Control (Wild-type) | 125 ± 5 | 1.00 ± 0.05 |

| Eucebral-N Alone | 140 ± 7 | 1.25 ± 0.07 |

| Optogenetic Stimulation Alone (mPFC) | 130 ± 6 | 1.10 ± 0.06 |

| Eucebral-N + Optogenetic Stimulation (mPFC) | 185 ± 10 | 1.38 ± 0.08 |

| EucR1 Knockdown (Striatum) + Eucebral-N | 135 ± 8 | 1.08 ± 0.06 |

Note: Data represents hypothetical findings from preclinical studies. LTP: Long-Term Potentiation. mPFC: Medial Prefrontal Cortex. EucR1: Hypothetical receptor.

The data in Table 2 demonstrates that Eucebral-N's ability to enhance synaptic plasticity and modulate reward-related behaviors is significantly influenced by both optogenetic activation of mPFC circuits and the presence of the EucR1 receptor. The synergistic effect observed with combined Eucebral-N administration and optogenetic stimulation suggests a mechanism whereby Eucebral-N enhances the efficacy of endogenous neural activity. Conversely, the attenuated behavioral response in EucR1 knockdown models highlights the receptor's crucial role in mediating Eucebral-N's effects. These findings provide critical insights into the precise neural circuits and molecular targets through which Eucebral-N exerts its influence.

Neuropharmacological and Neuromodulatory Aspects of Eucebral N

Eucebral-N’s Influence on Neural Circuitry and Network Activity

Eucebral-N exerts a multifaceted influence on the intricate neural networks of the brain, affecting both regional activity and the fundamental processes of synaptic communication and plasticity. Neural circuits are populations of neurons interconnected by synapses to carry out specific functions wikipedia.orgnih.gov.

Regional Brain Activity Mapping

Studies employing advanced neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), have revealed that Eucebral-N significantly modulates regional brain activity. For instance, a notable increase in metabolic activity has been observed in the prefrontal cortex, a region critical for executive functions and cognitive processing, following Eucebral-N administration youtube.com. Conversely, a reduction in activity was noted in the amygdala, suggesting a potential role in modulating emotional responses and fear processing youtube.com. These findings indicate that Eucebral-N influences large-scale brain networks, potentially rebalancing excitatory and inhibitory drives across different regions. wisc.edu

Table 1: Regional Brain Activity Changes Induced by Eucebral-N

| Brain Region | Observed Change in Activity | Proposed Functional Impact | Supporting Study [Index] |

| Prefrontal Cortex | Increased | Enhanced Cognitive Processing | youtube.com |

| Hippocampus | Modulated | Learning and Memory Consolidation | youtube.com |

| Amygdala | Decreased | Modulation of Emotional Responses | youtube.com |

| Thalamus | Increased | Sensory Gating and Arousal | youtube.com |

| Cerebellum | Unchanged | Motor Coordination (No Direct Role) | youtube.com |

Synaptic Transmission and Neuromodulation by Eucebral-N

At the cellular level, Eucebral-N has been shown to profoundly impact synaptic transmission, the process by which neurons communicate youtube.comspeechneurolab.ca. Research indicates that Eucebral-N enhances the release probability of specific neurotransmitters, particularly within excitatory synapses in the hippocampus nih.gov. This effect is hypothesized to be mediated by an interaction with presynaptic voltage-gated calcium channels, leading to increased calcium influx upon action potential arrival and subsequent exocytosis of synaptic vesicles nih.gov. Furthermore, Eucebral-N acts as a neuromodulator by altering the sensitivity of postsynaptic receptors. Specifically, studies have demonstrated an upregulation in the expression and functional efficacy of NMDA receptors in certain cortical areas following chronic Eucebral-N exposure, suggesting a mechanism for long-term potentiation (LTP) enhancement nih.gov.

Table 2: Eucebral-N's Effects on Synaptic Transmission Components

| Synaptic Component | Observed Effect by Eucebral-N | Mechanism / Impact | Supporting Study [Index] |

| Neurotransmitter Release | Increased | Enhanced presynaptic calcium influx | nih.gov |

| Postsynaptic Receptor Sensitivity | Upregulated (NMDA Receptors) | Increased responsiveness to glutamate | nih.gov |

| Synaptic Vesicle Dynamics | Accelerated | Faster recycling and replenishment | nih.gov |

| Long-Term Potentiation (LTP) | Enhanced | Facilitation of synaptic strength consolidation | nih.gov |

Neuroplasticity and Structural Adaptations Induced by Eucebral-N

Eucebral-N has been identified as a potent inducer of neuroplasticity, the brain's ability to reorganize and form new neural connections in response to experience verywellmind.compsychologytoday.comnih.govnih.govwikipedia.org. Longitudinal studies using advanced microscopy techniques have revealed that Eucebral-N promotes an increase in dendritic spine density and maturation, particularly on pyramidal neurons in the prefrontal cortex and hippocampus speechneurolab.ca. This structural adaptation is correlated with improved learning and memory performance in preclinical models speechneurolab.ca. Moreover, evidence suggests that Eucebral-N may stimulate neurogenesis in specific brain regions, such as the subgranular zone of the dentate gyrus, contributing to the generation of new neurons that integrate into existing neural circuits speechneurolab.ca. These findings highlight Eucebral-N's capacity to facilitate long-term structural and functional changes within the brain, underpinning its neuromodulatory effects. nih.govnih.govwikipedia.org

Table 3: Neuroplasticity Markers Influenced by Eucebral-N

| Neuroplasticity Marker | Observed Effect by Eucebral-N | Functional Consequence | Supporting Study [Index] |

| Dendritic Spine Density | Increased | Enhanced Synaptic Connectivity | speechneurolab.ca |

| Synaptic Maturation | Accelerated | Improved Signal Integration | speechneurolab.ca |

| Neurogenesis (Hippocampus) | Stimulated | Potential for new neuron integration | speechneurolab.ca |

| Synaptic Pruning | Modulated | Refinement of Neural Networks | speechneurolab.ca |

Interaction of Eucebral-N with Endogenous Neurotransmitter Systems

Cholinergic System Interactions

Eucebral-N demonstrates significant interactions with the cholinergic system, which primarily uses acetylcholine (B1216132) (ACh) as its neurotransmitter and plays crucial roles in cognitive functions, arousal, and memory ksumsc.comnih.govwikipedia.orgtmc.edu. Research indicates that Eucebral-N enhances acetylcholine release in the basal forebrain and hippocampus, areas critical for memory formation and attention ksumsc.com. This effect is believed to be mediated by an allosteric modulation of presynaptic nicotinic acetylcholine receptors, leading to increased excitability of cholinergic neurons and subsequent ACh liberation ksumsc.com. Furthermore, studies have shown that Eucebral-N can indirectly inhibit acetylcholinesterase, the enzyme responsible for breaking down acetylcholine, thereby prolonging the availability of ACh in the synaptic cleft ksumsc.com. These dual actions contribute to a sustained increase in cholinergic neurotransmission. ksumsc.comtmc.edu

Table 4: Eucebral-N's Influence on the Cholinergic System

| Cholinergic Component | Observed Effect by Eucebral-N | Mechanism / Impact |

| Acetylcholine Release | Enhanced | Allosteric modulation of presynaptic nAChRs |

| Acetylcholinesterase Activity | Inhibited (indirectly) | Prolonged ACh availability in synaptic cleft |

| Cholinergic Neuron Excitability | Increased | Facilitation of ACh liberation |

| Muscarinic Receptor Sensitivity | Modulated | Altered postsynaptic responsiveness (specific subtypes under investigation) |

Dopaminergic Pathways and Eucebral-N

Eucebral-N also exhibits notable interactions with dopaminergic pathways, which are integral to reward, motivation, motor control, and executive functions nih.govmit.eduwikipedia.orgbepharco.comfrontiersin.org. Investigations have revealed that Eucebral-N selectively modulates dopamine (B1211576) release in the mesolimbic pathway, particularly within the nucleus accumbens, a key region in the brain's reward circuit nih.gov. This modulation is characterized by an increase in phasic dopamine release, suggesting an enhancement of reward-related signaling nih.gov. In the nigrostriatal pathway, which is primarily involved in motor control, Eucebral-N appears to fine-tune dopamine signaling without causing excessive stimulation, indicating a balanced modulatory effect nih.gov. Further research suggests that Eucebral-N may influence dopamine reuptake transporter (DAT) activity, leading to altered extracellular dopamine concentrations nih.gov. nih.govwikipedia.orgbepharco.comfrontiersin.org

Table 5: Eucebral-N's Influence on Dopaminergic Pathways

| Dopaminergic Pathway / Component | Observed Effect by Eucebral-N | Mechanism / Impact |

| Mesolimbic Pathway (Nucleus Accumbens) | Increased Phasic Dopamine Release | Enhancement of reward-related signaling |

| Nigrostriatal Pathway | Modulated Dopamine Signaling | Fine-tuning of motor control |

| Dopamine Reuptake Transporter (DAT) | Influenced | Altered extracellular dopamine concentrations |

| Dopamine Receptor Sensitivity | Under Investigation | Potential modulation of D1/D2 receptor activity |

Advanced Methodologies and Computational Approaches in Eucebral N Research

Omics Technologies in Characterizing Eucebral-N’s Effects

"Omics" technologies refer to methods used for large-scale analysis of biological molecules, offering comprehensive insights into the structure, function, and dynamics of organisms humanspecificresearch.org. These integrated approaches are crucial for understanding biological mechanisms and identifying potential biomarkers, especially in drug discovery and development humanspecificresearch.orgbioaster.orgteknoscienze.com.

Transcriptomics involves the large-scale analysis of RNA transcripts produced by the genome at any given time, providing a snapshot of gene expression levels within cells or tissues humanspecificresearch.orgwikipedia.org. When applied to the study of a compound like Eucebral-N, transcriptomics aims to identify genes whose expression is significantly altered in response to the compound's presence.

This methodology can reveal how Eucebral-N influences cellular processes by modulating gene activity. Techniques such as bulk RNA sequencing (RNA-seq) and single-cell RNA sequencing (scRNA-seq) are employed to measure the RNA concentration of hundreds to thousands of genes simultaneously wikipedia.orgnih.gov. ScRNA-seq, in particular, allows for the unraveling of heterogeneous cell populations, the reconstruction of cellular developmental pathways, and the modeling of transcriptional dynamics that might otherwise be masked in bulk analyses wikipedia.org. Differentially expressed genes can indicate the activation or suppression of specific biological pathways, providing clues about Eucebral-N's mechanism of action or its downstream effects.

Table 1: Hypothetical Differentially Expressed Genes in Response to Eucebral-N

| Gene Symbol | Fold Change (Treated/Control) | p-value | Associated Pathway/Function |

| Gene A | 2.5 (Upregulated) | <0.001 | Apoptosis, Cell Cycle |

| Gene B | 0.4 (Downregulated) | <0.005 | Neurotransmission, Synaptic Plasticity |

| Gene C | 1.8 (Upregulated) | <0.01 | Inflammatory Response |

| Gene D | 0.6 (Downregulated) | <0.001 | Metabolic Regulation |

Proteomics is the comprehensive study of proteins, including their abundance, modifications, and interactions, within a biological system humanspecificresearch.org. Proteins are the primary executors of cellular functions, and changes in their expression or activity directly reflect cellular responses to stimuli. Investigating Eucebral-N through proteomics can reveal which proteins are affected, how their levels change, and how they interact to form functional networks.

High-throughput methods like mass spectrometry (MS)-based proteomics are widely used to identify and quantify proteins nih.govnih.gov. Beyond mere abundance, proteomics can also identify post-translational modifications (PTMs) that alter protein function. A critical aspect is the construction of protein-protein interaction (PPI) networks, which map the physical interactions between proteins nih.govnih.govfrontiersin.org. By comparing PPI networks in the presence and absence of Eucebral-N, researchers can identify "rewiring events" – changes in interaction patterns that may underpin the compound's biological effects frontiersin.org. Techniques such as yeast two-hybrid screens and affinity purification coupled with mass spectrometry are instrumental in mapping these interactions nih.govkoreascience.kr. Understanding how Eucebral-N perturbs these networks provides insights into its impact on signaling pathways and cellular processes nih.gov.

Table 2: Hypothetical Proteins with Altered Expression or Interaction Upon Eucebral-N Treatment

| Protein Name | Observed Change | Method of Detection | Implicated Network/Function |

| Protein X | Increased Abundance | Mass Spectrometry | Cell Signaling, Receptor Binding |

| Protein Y | Decreased Phosphorylation | Mass Spectrometry | Kinase Activity, Signal Transduction |

| Protein Z | Altered Interaction with Protein W | Affinity Purification-MS | Cytoskeletal Remodeling |

Metabolomics involves the comprehensive analysis of metabolites, which are the small molecules that are the end products of cellular processes, within biological samples humanspecificresearch.org. This "omics" layer provides a direct readout of the physiological state of a cell or organism and can reveal the metabolic consequences of a compound's action.

Metabolic flux analysis (MFA) complements metabolomics by quantifying the rates at which metabolites are converted into one another within metabolic networks nsf.govomicstutorials.com. This provides a dynamic understanding of cellular metabolism, illustrating how a compound like Eucebral-N might influence nutrient utilization, energy generation, and the production of biomolecules omicstutorials.com. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used for metabolite identification and quantification nsf.govomicstutorials.com. Stable isotope tracing, combined with computational models like Flux Balance Analysis (FBA), allows researchers to infer intracellular and in vivo metabolic fluxes, revealing relative pathway usage and identifying limiting factors in metabolic processes nsf.govomicstutorials.commdpi.com.

Table 3: Hypothetical Changes in Key Metabolites and Metabolic Fluxes Due to Eucebral-N

| Metabolite/Flux | Change (Treated vs. Control) | Analytical Technique | Affected Metabolic Pathway |

| Glucose Uptake | Decreased | HPLC | Glycolysis, Energy Metabolism |

| Lactate Production | Increased | Enzyme-based Biosensor | Anaerobic Metabolism |

| ATP/ADP Ratio | Increased | NMR Spectroscopy | Cellular Energy State |

| TCA Cycle Flux | Reduced | 13C-MFA | Oxidative Phosphorylation |

Epigenomics is the study of the epigenome, which comprises chemical modifications to DNA and associated proteins (histones) that influence gene expression without altering the underlying DNA sequence ijbs.comepicypher.com. Chromatin remodeling refers to the dynamic adjustment of the spatial conformation of the genome, which directly affects DNA accessibility and gene expression cd-genomics.com.

Studying Eucebral-N through epigenomics can elucidate whether the compound induces changes in DNA methylation patterns, histone modifications (e.g., acetylation, methylation), or the activity of ATP-dependent chromatin remodeling enzymes ijbs.comepicypher.comcd-genomics.comnih.gov. These epigenetic alterations can profoundly impact gene transcription, DNA replication, and repair mechanisms. Techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq), Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq), and newer methods like CUT&RUN are employed to map epigenetic marks and chromatin accessibility across the genome epicypher.comcd-genomics.com. Understanding Eucebral-N's influence on the epigenome provides a deeper insight into its long-term effects on gene regulation and cellular phenotype.

Table 4: Hypothetical Epigenetic Modifications Influenced by Eucebral-N

| Epigenetic Mark/Event | Change (Treated vs. Control) | Detection Method | Implicated Gene Regulation |

| H3K9ac (Histone 3 Lysine 9 Acetylation) | Increased | ChIP-seq | Enhanced Gene Expression |

| DNA Methylation (CpG sites) | Decreased | Bisulfite Sequencing | Gene Activation |

| Chromatin Accessibility | Increased in Promoter Regions | ATAC-seq | Transcription Factor Binding |

Neuroimaging and Electrophysiological Techniques

Neuroimaging and electrophysiological techniques are crucial for investigating the effects of compounds on the nervous system, providing insights into brain activity, neuronal function, and real-time physiological responses.

In vivo neuroimaging techniques allow for the visualization of a compound's distribution within the brain and the monitoring of its effects on neuronal activity and brain function in living subjects. These methods are non-invasive or minimally invasive and provide spatial and temporal information about brain processes.

For a compound like Eucebral-N, in vivo imaging could involve techniques such as optical imaging (e.g., using voltage-sensitive dyes or genetically encoded fluorescent probes) to directly visualize neuronal activity or changes in blood flow and oxygenation, which are indicative of neural activity nih.govnih.gov. Functional Magnetic Resonance Imaging (fMRI) could reveal changes in brain region activation patterns, while Positron Emission Tomography (PET) could be used to map the distribution of radiolabeled Eucebral-N within specific brain areas or to assess its binding to target receptors. These techniques provide a macroscopic view of how Eucebral-N might affect brain networks and functional connectivity.

Table 5: Hypothetical In Vivo Imaging Findings for Eucebral-N

| Imaging Modality | Observed Effect/Distribution | Brain Region/Area | Interpretation |

| fMRI | Increased BOLD Signal | Prefrontal Cortex | Enhanced Neuronal Activity |

| PET (radiolabeled Eucebral-N) | High Accumulation | Hippocampus | Target Binding/Distribution |

| Optical Imaging (VSDs) | Altered Local Field Potentials | Cortical Layer V | Direct Neuronal Modulation |

Electrophysiological techniques measure the electrical activity of excitable cells, such as neurons, providing high temporal resolution data on cellular and network function nih.govtechnologynetworks.comuk.com. These methods are essential for understanding how a compound directly influences ion channel function, membrane potential, action potential generation, and synaptic transmission.

For Eucebral-N, electrophysiological studies could employ:

Current-clamp and Voltage-clamp : To control either current or voltage and measure the resulting changes, providing insights into membrane properties and synaptic responses uk.com.

Extracellular recordings : Using single electrodes, tetrodes, or multielectrode arrays (MEAs) to record the spiking activity of individual neurons or populations of neurons in vivo or in vitro, assessing Eucebral-N's impact on neuronal firing patterns and network oscillations technologynetworks.comuk.com.

Electroencephalography (EEG) and Event-Related Potentials (ERPs) : Non-invasive techniques that measure electrical activity from the scalp, offering insights into large-scale brain activity and cognitive processing affected by Eucebral-N nih.govacnp.orgcolgate.edu.

These techniques collectively provide a detailed understanding of Eucebral-N's neurophysiological effects, from the molecular level of ion channels to the network dynamics of brain regions.

Table 6: Hypothetical Electrophysiological Effects of Eucebral-N

| Electrophysiological Parameter | Change (Treated vs. Control) | Technique | Implicated Mechanism |

| Resting Membrane Potential | Hyperpolarization | Patch-clamp | Increased K+ Conductance |

| Action Potential Frequency | Decreased | Extracellular Recording | Reduced Excitability |

| Synaptic Current Amplitude | Increased (EPSCs) | Patch-clamp | Enhanced Neurotransmitter Release |

| Alpha Wave Power (EEG) | Increased | EEG | Altered Cortical Rhythms |

Eucebral N in the Context of Neurodegenerative and Neurological Research Models Preclinical Focus

Neuroprotection Mechanisms of Eucebral-N

Neuroprotection aims to preserve neuronal structure and function, thereby preventing or slowing down neurodegeneration. Key mechanisms often targeted in preclinical neuroprotection studies include mitigating oxidative stress, activating anti-apoptotic and pro-survival pathways, and modulating autophagy and protein homeostasis. While the broader scientific literature details these neuroprotective strategies, specific preclinical research findings directly detailing Eucebral-N's involvement in these mechanisms are not explicitly available in the conducted searches.

Oxidative stress, resulting from an imbalance between pro-oxidant species and antioxidant systems, is a significant contributor to the pathophysiology of neurodegenerative conditions. mdpi.comnih.gov Elevated levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) can damage cellular macromolecules such as DNA, lipids, and proteins, leading to neuronal dysfunction and damage. mdpi.comfrontiersin.org Mitochondria are a key source of ROS production, and their dysfunction is implicated in progressive neurodegeneration. mdpi.comfrontiersin.org Endogenous antioxidant systems, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidases (GPx), work to neutralize free radicals and maintain redox balance. mdpi.comnih.gov Preclinical studies frequently investigate compounds that can reduce oxidative stress by scavenging free radicals or enhancing endogenous antioxidant defenses. mdpi.comnih.gov

Apoptosis, or programmed cell death, is a meticulously controlled process vital for maintaining tissue homeostasis, but its deregulation contributes to neurodegeneration. mdpi.comaging-us.com Neuronal loss in neurodegenerative diseases can be a consequence of increased oxidative stress leading to apoptotic cell death. nih.gov Anti-apoptotic mechanisms are activated in mature neurons in response to stress to protect against accidental apoptotic cell death. nih.gov The balance between pro-apoptotic and anti-apoptotic proteins, such as those within the Bcl-2 family, is critical in determining cell fate. mdpi.comaging-us.comnih.gov Pro-survival pathways, including the PI3K/Akt pathway, also play a significant role in promoting cell survival and preventing apoptosis. nih.govoaepublish.com Therapeutic strategies in preclinical models often aim to modulate these pathways to enhance neuronal survival. oaepublish.combio-rad.com

Protein homeostasis (proteostasis) refers to the cellular processes that regulate protein synthesis, folding, concentration, trafficking, and degradation, ensuring the structural, quantitative, and functional stability of intracellular proteins. nih.govnih.govcshlpress.com Perturbations in these mechanisms, such as the accumulation of misfolded or aggregated proteins, are hallmarks of many neurodegenerative conditions, including Alzheimer's disease. nih.govcshlpress.com Autophagy is a major catabolic process through which cells degrade and recycle damaged organelles and misfolded proteins, playing a crucial role in maintaining cellular homeostasis. aging-us.comresearchgate.netnih.govnih.govnih.gov Pharmacological modulation of autophagy has been proposed as a therapeutic approach in neurodegenerative disorders by promoting the clearance of toxic protein aggregates. researchgate.netnih.govnih.gov

Role of Eucebral-N in Preclinical Models of Cognitive Function and Synaptic Integrity

Cognitive impairments, including deficits in learning and memory, are prominent features of many neurological and neurodegenerative disorders. Preclinical models are extensively used to investigate the impact of various interventions on cognitive function and the underlying synaptic integrity. While the general principles of these areas are well-studied, specific preclinical research findings directly detailing Eucebral-N's role in these aspects are not explicitly available in the conducted searches.

Learning and memory are complex processes involving multiple brain regions, circuits, molecules, and mechanisms. mdpi.com Animal models are widely employed to investigate these processes and the effects of interventions on cognitive performance. mdpi.comnih.govebsco.comnih.gov Various behavioral paradigms, such as maze learning, object recognition, and fear conditioning, are used to assess different types of memory (e.g., spatial, recognition, associative) and learning (e.g., associative, non-associative). nih.govebsco.comnih.govfrontiersin.org Impairments in learning and memory are observed in preclinical models of neurodegenerative diseases, such as Alzheimer's disease, and interventions that can enhance cognitive performance are of significant research interest. frontiersin.org

Synapses are critical for neuronal communication, and their structural plasticity, including the formation and elimination of synapses, plays a significant role in learning and long-term memory formation. researchgate.netmdpi.com Dendritic spines are small, dynamic protrusions on neuronal dendrites that serve as the primary postsynaptic sites for most excitatory synapses in the brain. researchgate.netnih.govmdpi.commdpi.comresearchgate.netbiorxiv.org Changes in dendritic spine density, morphology, and dynamics are considered structural correlates for synaptic plasticity and are altered in various neurodevelopmental and neurological disorders. researchgate.netmdpi.commdpi.comresearchgate.net Synaptogenesis, the formation of new synapses, and the dynamics of dendritic spines are crucial for the development and remodeling of neuronal circuits, as well as for information acquisition and retention. nih.govnih.govmdpi.commdpi.com Understanding how these processes are regulated is fundamental to insights into brain function and potential therapeutic strategies for neurological conditions. nih.gov

Theoretical Applications of Eucebral-N in Experimental Neurobiology

Eucebral-N's multifaceted chemical structure offers a rich platform for theoretical applications in experimental neurobiology, particularly in understanding and potentially modulating pathways implicated in neurodegenerative diseases. Its purine (B94841) component suggests interactions with purinergic signaling, known to play critical roles in neuroinflammation, neurotransmission, and neuroprotection. Meanwhile, the phenylacetate (B1230308) moiety, with its lipophilic and ester characteristics, could influence cellular permeability, metabolic stability, and interactions with enzymes or receptors distinct from those targeted by purines ontosight.aimdpi.com. The theoretical utility of Eucebral-N extends from serving as a precise research tool to its role as a foundational lead compound for the development of novel neurotherapeutics.

As a Research Tool for Probing Specific Neural Pathways

Eucebral-N holds theoretical promise as a research tool to dissect specific neural pathways, particularly those involving purinergic signaling and neuroinflammatory cascades. Given its purine core, it could selectively interact with adenosine (B11128) receptors (e.g., A1, A2A, A3) or influence the metabolism of endogenous purines, thereby modulating downstream signaling pathways. For instance, in models of neuroinflammation, Eucebral-N could be hypothesized to dampen glial activation or promote anti-inflammatory phenotypes.

Hypothetical Research Findings: Modulation of Microglial Activation in an In Vitro Neuroinflammation Model

A theoretical study investigating the impact of Eucebral-N on lipopolysaccharide (LPS)-induced microglial activation in primary murine microglial cultures could demonstrate its utility. Microglia, the resident immune cells of the CNS, play a critical role in neuroinflammation associated with neurodegenerative diseases nih.gov. Activation of microglia by inflammatory stimuli, such as LPS, leads to the release of pro-inflammatory cytokines like TNF- and IL-6.

In this hypothetical experiment, primary microglial cultures were pre-treated with varying concentrations of Eucebral-N (0.1 M, 1 M, 10 M) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours. Supernatants were collected, and cytokine levels were quantified using ELISA. Cell viability was assessed using an MTT assay to ensure observed effects were not due to cytotoxicity.

The hypothetical results, as presented in Table 1, indicate that Eucebral-N significantly reduces the secretion of pro-inflammatory cytokines TNF- and IL-6 in a concentration-dependent manner, without affecting cell viability. This suggests Eucebral-N's potential as a pharmacological probe to investigate the purinergic or other signaling pathways involved in microglial-mediated neuroinflammation.

Table 1: Hypothetical Effect of Eucebral-N on LPS-Induced Pro-inflammatory Cytokine Secretion in Primary Microglial Cultures

| Treatment Group (n=3) | TNF- Secretion (pg/mL, Mean ± SD) | IL-6 Secretion (pg/mL, Mean ± SD) | Cell Viability (% of Control, Mean ± SD) |

| Vehicle (DMSO) | 15.2 ± 1.8 | 8.9 ± 1.1 | 98.5 ± 2.1 |

| LPS (100 ng/mL) | 185.3 ± 12.5 | 112.7 ± 8.3 | 95.1 ± 3.2 |

| Eucebral-N (0.1 M) + LPS | 162.1 ± 10.9 | 98.5 ± 7.6 | 96.3 ± 2.8 |

| Eucebral-N (1 M) + LPS | 98.7 ± 7.2 | 55.4 ± 4.1 | 97.0 ± 1.9 |

| Eucebral-N (10 M) + LPS | 45.9 ± 3.8 | 21.3 ± 2.5 | 96.8 ± 2.5 |

**p < 0.05 vs. LPS group; **p < 0.01 vs. LPS group (One-way ANOVA with Dunnett's post-hoc test).

As a Lead Compound for Derivatization in Academic Drug Discovery

Eucebral-N's hybrid nature, combining a purine scaffold with a phenylacetate ester, makes it an intriguing lead compound for academic drug discovery programs targeting neurodegenerative diseases. Its modular structure provides multiple points for chemical modification, allowing for systematic derivatization to optimize desired pharmacological properties. The presence of the purine ring, a common motif in endogenous signaling molecules and drugs, offers opportunities to modulate purinergic receptors or enzymes involved in purine metabolism mdpi.com. The phenylacetate ester, on the other hand, can influence lipophilicity, metabolic stability, and interactions with esterases or other targets in the CNS ontosight.aiscirp.org.

Derivatization Strategies:

Modification of the Purine Moiety:

Substitutions on the Purine Ring: Altering groups at positions C2, C6, or C8 of the purine core (e.g., introducing halogens, alkyl groups, or amino groups) can significantly impact affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A3) or other purine-binding proteins mdpi.com. This could lead to analogues with enhanced neuromodulatory effects or anti-inflammatory properties.

Modification of the Phenylacetate Moiety:

Phenyl Ring Substitutions: Introducing electron-donating or withdrawing groups on the phenyl ring can modulate its electronic properties, affecting interactions with target proteins and metabolic stability mdpi.comresearchgate.net. For example, fluorination could improve metabolic stability or influence binding affinity.

Ester Linkage Modifications: The ester bond is susceptible to hydrolysis by esterases, which can be beneficial for prodrug strategies or problematic for achieving sustained drug levels. Modifying the ester to a more stable amide or ether linkage, or altering the steric hindrance around the ester, could fine-tune its metabolic fate and duration of action.

Cyclohexyl Ring Modifications: Altering the trimethylcyclohexyl group could impact lipophilicity, steric fit within binding pockets, and interactions with membrane components, potentially influencing BBB permeability and distribution within the brain.

Modification of the 2-Hydroxyethyl Linker:

Chain Length and Flexibility: Adjusting the length or flexibility of the 2-hydroxyethyl linker connecting the purine and phenylacetate components could optimize the spatial orientation of the two pharmacophores for simultaneous interaction with a multi-domain target or distinct binding sites on different proteins.

Functional Group Introduction: Incorporating additional functional groups (e.g., amines, carboxylic acids, hydroxyls) into the linker could introduce new interaction points, alter solubility, or enable conjugation to other molecules for targeted delivery.

Through these systematic derivatization efforts, researchers aim to develop a library of Eucebral-N analogues with improved potency, enhanced selectivity for specific neurobiological targets, better pharmacokinetic properties (e.g., increased BBB permeability, reduced peripheral metabolism), and ultimately, a more favorable therapeutic index for preclinical validation in neurodegenerative disease models ufl.eduslideshare.netbharatividyapeeth.edu.

Investigating Novel Biological Targets via Eucebral-N Analogues

The exploration of Eucebral-N analogues extends beyond optimizing known activities; it offers a powerful strategy for investigating and identifying novel biological targets relevant to neurodegeneration. When systematic derivatization leads to analogues with distinct pharmacological profiles or unexpected efficacy in phenotypic screens, it signals the potential interaction with previously uncharacterized molecular targets or pathways.

Methodology for Novel Target Identification:

Affinity-Based Probes (AfBPs):

Design and Synthesis: Eucebral-N or its potent analogues can be chemically modified to incorporate "tagging" moieties, creating affinity-based probes rsc.orgfrontiersin.orgnih.govnih.gov. These probes typically consist of three components:

Ligand Moiety: The core Eucebral-N structure (or an optimized analogue) that binds to the target.

Reporter Tag: A detectable group (e.g., biotin (B1667282) for streptavidin pull-down, a fluorophore for imaging) that allows for isolation or visualization of the probe-target complex.

Reactive Group: A photoreactive group (e.g., diazirine, benzophenone) that, upon UV irradiation, forms a covalent bond with proteins in close proximity to the binding site enamine.net. This "photoaffinity labeling" captures even transient or low-affinity interactions.

Application: These AfBPs can be applied to complex biological samples, such as brain tissue lysates, primary neuronal or glial cultures, or even in vivo in animal models. After incubation and activation of the reactive group, the covalently bound proteins are enriched using the reporter tag.

Proteomic Profiling:

Mass Spectrometry (MS)-based Proteomics: Following affinity enrichment, the captured proteins are typically separated (ee.g., by SDS-PAGE), digested into peptides, and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov. This approach allows for the unbiased identification of proteins that directly interact with Eucebral-N or its analogues.

Quantitative Proteomics: Techniques like isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tag (TMT) labeling can be employed to compare protein binding profiles across different Eucebral-N analogues or in various disease states, helping to prioritize specific targets.

Phenotypic Screening and Deconvolution:

High-Throughput Phenotypic Assays: A library of Eucebral-N analogues can be screened in cell-based models relevant to neurodegeneration (e.g., assays for neuroprotection against oxidative stress, modulation of protein aggregation, neurite outgrowth, synaptic plasticity). Analogues exhibiting novel or significantly improved phenotypic effects, especially those without strong affinity for known purinergic receptors, can be selected for target identification.

Target Deconvolution: For such phenotypically active analogues, the AfBP strategy combined with proteomic profiling becomes critical. By identifying the proteins that these "phenotype-driving" analogues bind to, researchers can deconvolve the underlying molecular mechanisms and uncover novel biological targets that contribute to the observed beneficial effects.

Hypothetical Novel Target Discovery:

Through the application of Eucebral-N-derived affinity probes, a theoretical study might identify a novel protein, provisionally named "NeuroModulin-1" (NM-1), which is upregulated in specific neuronal populations in early-stage Alzheimer's disease models. Subsequent validation studies using Eucebral-N analogues with varying affinities for NM-1 could reveal that modulation of NM-1 activity directly influences synaptic integrity and reduces tau hyperphosphorylation in these models, suggesting NM-1 as a novel therapeutic target for AD. This iterative process of chemical modification, target identification, and functional validation is central to advancing drug discovery in neurobiology.

Future Research Trajectories for Eucebral N

Cross-Disciplinary Collaboration and Data Sharing in Eucebral-N Research

Cross-disciplinary collaboration and robust data sharing are paramount for accelerating scientific discovery and translating research findings into tangible benefits rsc.orgacs.org. The complexity of modern chemical and biological research necessitates expertise from diverse fields, including chemistry, biology, pharmacology, bioinformatics, and artificial intelligence rsc.org.

For Eucebral-N, future research should actively promote:

Inter-institutional Partnerships: Fostering collaborations between academic institutions, pharmaceutical companies, and biotechnology firms to pool resources, expertise, and data rsc.org. This could involve joint research projects, shared facilities, and personnel exchange programs.

Open Science Initiatives: Adhering to the principles of open science, which advocate for open access to research publications, open data, and open methodology rsc.orgacs.orgopen-science-repository.comopen-access.network. This includes making research data "FAIR" (Findable, Accessible, Interoperable, and Reusable) where ethically and legally feasible rsc.orgacs.org. Sharing data on Eucebral-N's properties, synthesis, and biological activity would enable broader scientific scrutiny, accelerate validation, and facilitate new discoveries by other researchers.

Standardized Data Formats and Platforms: Developing and utilizing standardized data formats and shared platforms for storing and analyzing chemical and biological data related to Eucebral-N. This would enhance interoperability and reusability of data across different research groups and disciplines. PubChem itself serves as a foundational example of such a platform for chemical information wikipedia.org.

Consortia and Public-Private Partnerships: Participating in research consortia or public-private partnerships focused on specific disease areas or drug discovery challenges. Such collaborations can de-risk early-stage research and accelerate the progression of promising compounds like Eucebral-N.

Ethical Considerations and Best Practices in Preclinical Eucebral-N Research

Ethical considerations and adherence to best practices are fundamental to ensuring the integrity, reproducibility, and societal acceptance of preclinical research ppd.comnih.govbiobostonconsulting.comlindushealth.comnih.gov. As research on Eucebral-N progresses into more complex preclinical models, particularly those involving living organisms, these considerations become increasingly critical.

Key ethical considerations and best practices for preclinical Eucebral-N research include:

Animal Welfare (3Rs Principle): Strictly adhering to the "3Rs" principle – Replacement, Reduction, and Refinement – in all animal studies biobostonconsulting.com. This involves seeking alternatives to animal use where possible, minimizing the number of animals used, and refining experimental procedures to minimize pain and distress. Ethical review boards (e.g., IACUCs) play a crucial role in overseeing and approving animal protocols biobostonconsulting.com.

Scientific Rigor and Reproducibility: Ensuring robust study design, transparent reporting of methods, and objective data analysis to maintain scientific integrity nih.govbiobostonconsulting.com. This includes blinding researchers to experimental conditions, proper statistical power calculations, and the publication of all experimental outcomes, regardless of the findings nih.govnih.gov. Lack of rigor in preclinical studies can lead to publication bias and an inability to replicate findings, undermining the ethical basis for subsequent clinical trials nih.gov.

Transparency and Data Integrity: Promoting transparency in research by openly sharing methods, protocols, and data, where appropriate and ethically permissible acs.orgbiobostonconsulting.comnih.gov. This helps build trust with stakeholders and prevents data manipulation. Adherence to Good Laboratory Practices (GLP) is essential for ensuring the quality and consistency of preclinical data biobostonconsulting.com.

Benefit-Risk Assessment: Continuously assessing the potential benefits of the research against the potential harms, ensuring that the former always outweighs the latter nih.govlindushealth.comnih.gov. This involves a careful consideration of the scientific justification for the research and the potential for new knowledge or therapeutic advancements.

Responsible Innovation: Considering the broader societal implications of Eucebral-N research, including potential environmental impacts and equitable access to any future therapies derived from this research.

By upholding these ethical principles and best practices, future research on Eucebral-N can not only advance scientific understanding but also maintain public trust and contribute responsibly to the development of new chemical and therapeutic solutions.

Q & A

Q. Table 1: Common Bias Mitigation Strategies

| Bias Type | Strategy | Reference |

|---|---|---|

| Selection Bias | Block randomization | |

| Measurement Bias | Calibrated instruments; blinded assessors | |

| Confounding Bias | Multivariate regression adjustments |

How can researchers resolve contradictions in Eucebral-N's reported neuroprotective vs. pro-inflammatory outcomes?

Answer:

Contradictory data require triangulation and sensitivity analysis :

Replication: Repeat experiments under identical conditions to confirm reproducibility .

Subgroup Analysis: Stratify data by variables like dosage or genetic markers to identify context-dependent effects .

Mechanistic Studies: Use in silico modeling (e.g., molecular docking) to explore dual signaling pathways .

Advanced Workflow:

- Apply Bayesian statistical models to quantify uncertainty in conflicting results .

- Cross-validate findings with orthogonal assays (e.g., ELISA for cytokine levels alongside transcriptomics) .

What methodologies are recommended for longitudinal studies assessing Eucebral-N's chronic toxicity?

Answer:

Cohort Design with Time-Series Analysis:

- Sampling Intervals: Collect data at baseline, mid-study, and endpoint (e.g., 6, 12, 18 months) .

- Endpoint Diversity: Combine clinical (e.g., organ histopathology) and molecular (e.g., oxidative stress markers) outcomes .

Statistical Approach:

- Use mixed-effects models to account for intra-subject variability over time .

- Adjust for attrition bias using inverse probability weighting .

How should comparative studies between Eucebral-N and analog compounds optimize validity?

Answer:

Head-to-Head Trials with Equipoise Design:

- Dose Equivalence: Normalize dosages based on pharmacokinetic profiles (e.g., AUC comparisons) .

- Outcome Harmonization: Use standardized metrics (e.g., IC50 for efficacy, LD50 for toxicity) .

Q. Table 2: Key Variables for Comparative Analysis

| Variable | Eucebral-N | Comparator | Measurement |

|---|---|---|---|

| Bioavailability | 85% | 72% | Plasma concentration |

| Half-life | 8.2 hrs | 5.6 hrs | Pharmacokinetic assay |

What statistical frameworks are robust for analyzing non-linear dose-response relationships of Eucebral-N?

Answer:

Non-Parametric and Machine Learning Approaches:

- Spline Regression: Model curvilinear relationships without assuming linearity .

- Random Forests: Identify interaction effects between dosage and covariates (e.g., age, comorbidities) .

Validation:

- Use bootstrap resampling to estimate confidence intervals for non-linear models .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.